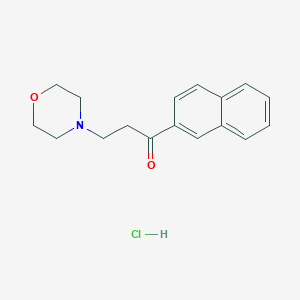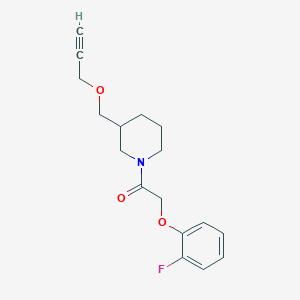![molecular formula C13H11N3O3S B2355053 N-[4-(3-ニトロフェニル)-1,3-チアゾール-2-イル]シクロプロパンカルボンアミド CAS No. 330189-58-7](/img/structure/B2355053.png)
N-[4-(3-ニトロフェニル)-1,3-チアゾール-2-イル]シクロプロパンカルボンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is a synthetic compound that belongs to the thiazole family. This compound has gained attention in the scientific community due to its potential therapeutic and environmental applications. It features a cyclopropane carboxamide group attached to a thiazole ring, which is further substituted with a 3-nitrophenyl group.
科学的研究の応用
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
The compound N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide, which contains a thiazole ring, is known to interact with various targets in the body. Thiazole derivatives have been found to be involved in a wide range of biological activities . .
Mode of Action
The mode of action of thiazole derivatives is often associated with their ability to interact with various biochemical pathways and enzymes, or stimulate/block receptors in the biological systems
Biochemical Pathways
Thiazole derivatives, when entering physiological systems, may activate or stop the biochemical pathways . .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide typically involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . The reaction mixture is stirred at room temperature for several hours to yield the desired product. The newly synthesized compound is then characterized using various techniques such as 1H NMR, 13C NMR, IR, MS, and elemental analysis .
Industrial Production Methods
While specific industrial production methods for N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to produce the compound in bulk.
化学反応の分析
Types of Reactions
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted thiazole derivatives.
類似化合物との比較
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share a similar heterocyclic structure and exhibit antimicrobial, anticancer, and antiviral activities.
Indole Derivatives: Indole-based compounds also possess diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is unique due to its specific combination of a thiazole ring, nitrophenyl group, and cyclopropane carboxamide moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
特性
IUPAC Name |
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c17-12(8-4-5-8)15-13-14-11(7-20-13)9-2-1-3-10(6-9)16(18)19/h1-3,6-8H,4-5H2,(H,14,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQDYYVNSLKFON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-2-methyl-1,3-dihydroindene-2-carboxamide;hydrochloride](/img/structure/B2354974.png)

![N-cyclohexyl-1-((3-methoxybenzyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2354976.png)

![1-(2,2-difluoroethyl)-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2354980.png)

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone](/img/structure/B2354987.png)






